3-Ethylheptan-1-amine is an organic compound classified as a primary amine. It features a straight-chain structure with a total of eight carbon atoms and an amino group (-NH2) located at the terminal end of the carbon chain. The molecular formula for 3-Ethylheptan-1-amine is , indicating that it contains nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. This compound's structure can be visualized as follows:
textCH3 |CH3-CH2-CH-CH2-CH2-NH2 | CH2-CH3
In this representation, the amino group is attached to the first carbon of the heptane chain, while an ethyl group is attached to the third carbon.
The synthesis of 3-Ethylheptan-1-amine can be achieved through several methods:
3-Ethylheptan-1-amine has potential applications in various fields:
While specific interaction studies involving 3-Ethylheptan-1-amine are scarce, primary amines generally interact with various biological targets such as receptors and enzymes. Research on similar compounds indicates that they may influence neurotransmitter systems or act as enzyme inhibitors, highlighting their relevance in pharmacology and biochemistry.
Several compounds share structural similarities with 3-Ethylheptan-1-amine, including:
| Compound Name | Molecular Formula | Structural Features |
|---|---|---|
| 2-Methylhexan-1-amine | Contains a methyl group on the second carbon | |
| 4-Ethylhexan-1-amine | Ethyl group on the fourth carbon | |
| Nonan-1-amine | Straight-chain structure without branching |
What makes 3-Ethylheptan-1-amine unique among these compounds is its specific branching at the third carbon position, which may confer distinct physical properties and biological activities compared to its linear counterparts or those with different branching patterns.
The IUPAC name 3-ethylheptan-1-amine derives from its longest carbon chain (heptane), with numbering prioritizing the amine group (-NH~2~) at position 1. The ethyl substituent resides at position 3, yielding the molecular formula C~9~H~21~N and a molecular weight of 143.27 g/mol. Structurally, the molecule combines hydrophobic alkyl chains with a polar amine group, influencing its solubility and reactivity.
The amine’s primary classification arises from the single carbon bonded to the nitrogen atom. Stereochemical considerations are minimal due to the absence of chiral centers in the parent structure, though derivatization could introduce such features. Comparative analysis with analogous alcohols, such as 3-ethylheptan-1-ol (C~9~H~20~O), highlights the substitution of the hydroxyl group with an amine, altering electronic and steric properties.
The synthesis of branched alkyl amines like 3-ethylheptan-1-amine emerged alongside advancements in reductive amination and nucleophilic substitution techniques. Industrial methods for simpler amines, such as ethylamine, involve catalytic reactions between ethanol and ammonia, but the complexity of 3-ethylheptan-1-amine necessitates specialized approaches. Early laboratory syntheses likely employed nitrile reduction or Hofmann degradation, as evidenced by methodologies in related compounds.
As a primary amine, 3-ethylheptan-1-amine serves as a versatile building block in organic synthesis. Its branched alkyl chain enhances lipophilicity, making it valuable in designing surfactants or drug candidates requiring membrane permeability. The amine group’s nucleophilicity facilitates reactions with electrophiles, enabling the formation of amides, imines, and quaternary ammonium salts.
Reductive amination represents one of the most versatile and widely employed methodologies for the synthesis of primary amines, including 3-ethylheptan-1-amine [3]. This transformation involves the conversion of carbonyl compounds to amines through an intermediate imine, followed by reduction to yield the final amine product [3] [4].
The direct reductive amination approach for synthesizing 3-ethylheptan-1-amine involves the reaction of 3-ethylheptanal with ammonia in the presence of a suitable reducing agent [5]. The reaction proceeds through initial formation of an imine intermediate, which is subsequently reduced to the primary amine [5]. Sodium cyanoborohydride has emerged as the preferred reducing agent for this transformation due to its selectivity and mild reaction conditions [6].
The reaction mechanism involves nucleophilic attack of ammonia on the carbonyl carbon of 3-ethylheptanal, followed by elimination of water to form the imine intermediate [5]. The imine is then selectively reduced by sodium cyanoborohydride to yield 3-ethylheptan-1-amine [6]. The selectivity of sodium cyanoborohydride is attributed to its reduced reactivity compared to sodium borohydride, allowing selective reduction of imines in the presence of unreacted aldehydes [6].
Sodium triacetoxyborohydride has demonstrated superior performance compared to sodium cyanoborohydride in many reductive amination reactions [7]. This reagent offers excellent yields and reproducibility while producing less toxic side products [8]. For the synthesis of 3-ethylheptan-1-amine, sodium triacetoxyborohydride can be employed in dichloroethane as the preferred solvent [7].
The reaction typically proceeds under mild conditions at room temperature, with acetic acid serving as a catalyst to facilitate imine formation [7]. The use of sodium triacetoxyborohydride enables the achievement of yields ranging from 80 to 95 percent for primary amine synthesis from aldehydes [7]. The reagent demonstrates particular effectiveness with aliphatic aldehydes, making it well-suited for the preparation of 3-ethylheptan-1-amine [8].
Recent advances in catalytic hydrogenation have provided alternative pathways for reductive amination reactions [9]. Cobalt-based catalysts have shown exceptional activity for the selective synthesis of primary amines through reductive amination employing hydrogen as the reducing agent [10]. These catalysts operate under mild conditions with catalyst loadings as low as 1.5 mole percent at temperatures of 50 degrees Celsius and hydrogen pressures of 10 bar [10].
The cobalt catalyst system demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for the synthesis of complex primary amines including 3-ethylheptan-1-amine [10]. The catalyst utilizes nitrogen-doped silicon carbide as a support material, which provides enhanced activity and selectivity compared to traditional noble metal catalysts [10].
The Gabriel synthesis represents a classical method for the preparation of primary amines that avoids the formation of secondary and tertiary amine byproducts [11]. This methodology employs phthalimide as a protected form of ammonia, enabling selective monoalkylation followed by hydrolysis to yield the desired primary amine [12].
The traditional Gabriel synthesis for 3-ethylheptan-1-amine involves three distinct steps [12]. Initially, phthalimide is treated with a strong base such as potassium hydroxide to form potassium phthalimide [13]. The deprotonation occurs readily due to the presence of two electron-withdrawing carbonyl groups, which stabilize the resulting anion and lower the pKa to approximately 8.3 [14].
The second step involves nucleophilic substitution reaction between potassium phthalimide and the corresponding alkyl halide precursor [15]. For 3-ethylheptan-1-amine synthesis, 1-bromo-3-ethylheptane or 1-chloro-3-ethylheptane would serve as the alkylating agent [12]. The reaction proceeds via an SN2 mechanism, requiring the use of primary alkyl halides to avoid competing elimination reactions [15].
The final step involves hydrolysis of the N-alkylphthalimide to liberate the primary amine [12]. This can be accomplished through acidic hydrolysis using concentrated hydrochloric acid at elevated temperatures, though this approach often requires harsh conditions [14]. Alternatively, the Ing-Manske procedure employs hydrazine for more efficient amine liberation under milder conditions [15].
Several modifications to the classical Gabriel synthesis have been developed to improve reaction efficiency and broaden substrate scope [16]. Microwave-assisted Gabriel synthesis has demonstrated accelerated reaction rates and reduced reaction times compared to conventional heating methods [16]. The use of ionic liquids as reaction media has also been explored as an environmentally benign alternative to traditional organic solvents [16].
Solid-phase Gabriel synthesis represents another significant modification that simplifies purification procedures [16]. In this approach, phthalimide is immobilized on a polymer resin support, allowing for straightforward separation of products from byproducts [16]. The resin-bound phthalimide undergoes alkylation with the appropriate halide, followed by cleavage and amine liberation in a single operation [16].
Phase transfer catalysis has been employed to enhance the efficiency of Gabriel synthesis reactions [16]. The use of tetrabutylammonium bromide as a phase transfer catalyst significantly improves reaction rates and yields by facilitating the transfer of phthalimide anion from the aqueous phase to the organic phase containing the alkyl halide [16].
Direct alkylation of ammonia represents a straightforward approach for primary amine synthesis, though it suffers from significant limitations related to over-alkylation [17]. This methodology involves the nucleophilic substitution of alkyl halides with ammonia, leading to the formation of primary amines along with secondary and tertiary amine byproducts [18].
The direct alkylation of ammonia for 3-ethylheptan-1-amine synthesis involves treating the corresponding alkyl halide with a large excess of ammonia [19]. The reaction proceeds through an SN2 mechanism, with ammonia acting as the nucleophile and displacing the halide leaving group [20]. The use of excess ammonia is crucial for maximizing the formation of primary amine product while minimizing secondary and tertiary amine formation [21].
The reaction requires elevated temperatures and pressures to maintain ammonia in solution and drive the reaction to completion [20]. Typical reaction conditions involve heating the alkyl halide with liquid ammonia or concentrated ammoniacal ethanol in a sealed vessel at temperatures ranging from 100 to 150 degrees Celsius [19]. The reaction time varies from several hours to overnight depending on the reactivity of the alkyl halide [20].
Primary alkyl halides demonstrate the highest reactivity in ammonia alkylation reactions, while secondary halides show reduced reactivity due to steric hindrance [17]. Tertiary alkyl halides are generally unsuitable for this transformation due to competing elimination reactions [22]. For 3-ethylheptan-1-amine synthesis, 1-bromo-3-ethylheptane or 1-iodo-3-ethylheptane would be the preferred substrates [19].
The major limitation of direct ammonia alkylation lies in the formation of multiple alkylation products [17]. Each alkylation step increases the nucleophilicity of the nitrogen center, promoting successive alkylations until quaternary ammonium salt formation [22]. This process, termed exhaustive alkylation, results in complex product mixtures requiring sophisticated separation techniques [17].
The relative distribution of products depends on the reaction conditions and the ammonia-to-alkyl halide ratio [21]. Higher ammonia concentrations favor primary amine formation, while lower ratios lead to increased secondary and tertiary amine formation [19]. Industrial processes typically employ fractional distillation with alkaline treatment to separate and isolate individual amine components [23].
Buffer-assisted separation techniques have been developed for the selective isolation of primary, secondary, and tertiary amines from reaction mixtures [24]. This method utilizes pH-controlled aqueous buffer systems to exploit the differential basicity of various amine products [25]. Primary amines can be selectively extracted at specific pH values, enabling their isolation without extensive chromatographic purification [24].
The optimization of reaction conditions plays a crucial role in maximizing yields and selectivity in 3-ethylheptan-1-amine synthesis [26]. Various parameters including temperature, solvent choice, catalyst loading, and reaction time significantly influence the outcome of synthetic transformations [27].
Temperature optimization represents a critical factor in amine synthesis reactions [26]. For reductive amination reactions, temperatures between 25 and 60 degrees Celsius typically provide optimal results [28]. Higher temperatures may lead to increased side reactions and reduced selectivity, while lower temperatures result in incomplete conversion [29]. Pressure effects are particularly relevant for catalytic hydrogenation reactions, where hydrogen pressures between 10 and 50 bar are commonly employed [10].
The relationship between temperature and reaction rate follows Arrhenius kinetics, with higher temperatures generally increasing reaction rates [27]. However, elevated temperatures may also promote competing reactions such as imine hydrolysis or amine oxidation [26]. Optimal temperature selection requires balancing reaction rate with selectivity considerations [27].
For Gabriel synthesis reactions, moderate temperatures between 80 and 120 degrees Celsius are typically employed for the alkylation step [14]. The hydrolysis step may require higher temperatures, particularly when using acidic conditions [12]. Microwave heating has been shown to provide more uniform heating and reduced reaction times compared to conventional thermal methods [16].
Solvent selection significantly impacts the efficiency and selectivity of amine synthesis reactions [29]. For reductive amination using sodium cyanoborohydride, methanol represents the traditional solvent of choice due to its protic nature and ability to stabilize ionic intermediates [6]. However, sodium triacetoxyborohydride requires aprotic solvents such as dichloroethane or tetrahydrofuran due to rapid decomposition in methanol [7].
The polarity and hydrogen bonding ability of solvents influence the reaction mechanism and product distribution [27]. Polar protic solvents facilitate imine formation through stabilization of charged intermediates, while aprotic solvents may favor alternative reaction pathways [29]. Deep eutectic solvents have emerged as environmentally benign alternatives that can enhance reaction efficiency while reducing waste generation [29].
For Gabriel synthesis reactions, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are commonly employed [13]. These solvents effectively solvate the phthalimide anion while maintaining good solubility for organic halides [14]. The choice of solvent can significantly impact the reaction rate and yield, with optimal results typically achieved in highly polar media [16].
Catalyst optimization involves determining the optimal loading, composition, and reaction conditions for maximum efficiency [30]. For cobalt-catalyzed reductive amination, catalyst loadings between 1 and 5 mole percent typically provide excellent results [10]. Lower loadings may result in incomplete conversion, while higher loadings offer no additional benefit and increase costs [9].
The support material for heterogeneous catalysts significantly influences catalytic activity and selectivity [10]. Nitrogen-doped carbon supports have demonstrated superior performance compared to traditional oxide supports for amine synthesis reactions [9]. The porosity and surface area of the support material affect catalyst accessibility and mass transfer properties [10].
Reducing agent optimization is crucial for reductive amination reactions [7]. The equivalents of reducing agent typically range from 1.2 to 3.0 relative to the carbonyl substrate [6]. Excess reducing agent ensures complete conversion but may lead to increased costs and waste generation [7]. The addition rate and timing of reducing agent addition can also impact reaction efficiency and selectivity [8].
Effective purification techniques are essential for obtaining high-purity 3-ethylheptan-1-amine and maximizing overall synthetic yields [31]. The choice of purification method depends on the synthesis route employed and the nature of impurities present in the crude product [32].
Flash column chromatography represents the most widely used technique for amine purification in laboratory settings [31]. However, the basic nature of amines creates challenges when using standard silica gel columns due to strong interactions between basic amines and acidic silanol groups [32]. These interactions often result in peak tailing, reduced resolution, and poor recovery yields [31].
Several strategies have been developed to overcome these limitations [32]. The addition of triethylamine to the mobile phase helps neutralize acidic silanol sites and improve peak shape [33]. Typical mobile phase compositions include dichloromethane/methanol/triethylamine in ratios ranging from 90:9:1 to 80:18:2 [33]. The concentration of triethylamine can be adjusted based on the basicity of the amine being purified [31].
Amine-modified silica gel columns provide an alternative approach that eliminates the need for mobile phase additives [34]. These specialized columns contain covalently bound aminopropyl groups that reduce interactions with basic compounds [31]. Amine columns demonstrate excellent performance for the purification of primary, secondary, and tertiary amines while maintaining normal-phase selectivity [34].
Distillation represents a cost-effective purification method for volatile amines such as 3-ethylheptan-1-amine [35]. Simple distillation can effectively separate the target amine from higher and lower boiling impurities, particularly when the boiling point differences exceed 25 degrees Celsius [23]. Fractional distillation provides enhanced separation efficiency for compounds with similar boiling points [35].
Vacuum distillation is often employed to reduce distillation temperatures and prevent thermal decomposition [35]. This is particularly important for temperature-sensitive amines that may undergo oxidation or polymerization at elevated temperatures [23]. The use of appropriate distillation additives such as potassium hydroxide can help maintain basic conditions and prevent amine salt formation [23].
Azeotropic distillation can be employed when direct distillation is insufficient due to close boiling points or azeotrope formation [35]. The addition of entraining agents such as toluene or xylene can facilitate separation by altering the relative volatilities of the components [23]. This technique is particularly useful for removing water or alcohol impurities from amine products [35].
Trichloroacetic acid-mediated purification represents an innovative approach for amine purification that minimizes waste generation and operational complexity [36]. This method involves temporary protonation of the amine with trichloroacetic acid to form a crystalline salt that can be easily separated from organic impurities [36]. The pure amine is subsequently liberated through thermal decarboxylation of trichloroacetic acid, releasing volatile carbon dioxide and chloroform [36].
This technique has demonstrated excellent purification yields ranging from 53 to 98 percent for various amine substrates [36]. The method is particularly effective for high-boiling amines where traditional distillation may be problematic [36]. The ability to recycle the purification reagents and minimize solvent usage makes this approach environmentally attractive [36].
Ion exchange chromatography provides another alternative for amine purification, particularly for industrial applications [35]. Cation exchange resins can selectively bind protonated amines from organic solutions, allowing separation from neutral impurities [35]. The bound amines are subsequently eluted using basic solutions to regenerate the free amine [35]. This technique is particularly useful for removing ionic impurities and achieving high-purity products [35].
The compound possesses the molecular formula C₉H₂₁N with a molecular weight of 143.27 g/mol [1]. The Chemical Abstracts Service registry number 13887-73-5 uniquely identifies this substance in chemical databases [1]. The International Union of Pure and Applied Chemistry nomenclature designates it as 3-ethylheptan-1-amine, reflecting its structural arrangement [1]. The simplified molecular-input line-entry system representation CCCCC(CC)CCN provides a linear notation of its connectivity [1].
The molecular geometry exhibits one undefined stereocenter at the third carbon position, contributing to potential stereoisomeric forms [1]. The topological polar surface area measures 26 Ų, indicating moderate polarity localized to the amino group [1]. The compound contains six rotatable bonds, suggesting considerable conformational flexibility in solution [1].
Proton nuclear magnetic resonance spectroscopy of 3-ethylheptan-1-amine reveals characteristic signals consistent with primary amine functionality. The amino group protons appear as a broad signal in the chemical shift range δ 0.5-5.0 parts per million, with the exact position dependent on concentration, hydrogen bonding interactions, and solvent effects [2]. The broadening results from rapid proton exchange processes typical of labile amino protons [2].
The α-methylene protons adjacent to the nitrogen atom exhibit chemical shifts in the range δ 2.2-2.9 parts per million due to the deshielding effect of the electronegative nitrogen atom [2]. The β-methylene protons, positioned further from the amino group, appear at δ 1.0-1.7 parts per million, reflecting reduced deshielding influence [2]. The remaining aliphatic protons contribute to the complex multipicity pattern in the aliphatic region.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the α-carbon signal at δ 30-60 parts per million, consistent with carbon atoms directly bonded to nitrogen in aliphatic amines [2]. The deshielding effect of the electronegative nitrogen atom accounts for this downfield shift compared to purely hydrocarbon environments [2].
Infrared spectroscopic analysis reveals characteristic absorption bands consistent with primary amine functionality. The nitrogen-hydrogen stretching vibrations appear as dual bands at 3500-3300 cm⁻¹ and 3350-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching modes respectively [3] [4]. These bands exhibit medium intensity and are distinguishable from the broader, more intense hydroxyl stretches of alcohols.
The nitrogen-hydrogen bending modes manifest as bands at 1640-1550 cm⁻¹ (scissoring motion) and 800-650 cm⁻¹ (rocking motion) [3] [4]. Primary amines characteristically display strong absorption around 778±15 and 825±15 cm⁻¹ for compounds with primary α-carbon atoms [3] [4]. The carbon-nitrogen stretching vibration occurs at 1350-1000 cm⁻¹, though this region often overlaps with other functional group absorptions.
A distinctive feature of primary amines includes a very strong, broad absorption band centered below 290 cm⁻¹, assigned to the torsional oscillation of the amino group [3] [4]. This band disappears in the gas phase and serves as a diagnostic feature for condensed-phase primary amines [3] [4].
Mass spectrometric fragmentation of 3-ethylheptan-1-amine follows patterns characteristic of aliphatic primary amines. The molecular ion appears at m/z 143, though it may be weak or absent due to the tendency of longer-chain amines to undergo rapid fragmentation [5] [6]. The odd molecular weight confirms the presence of an odd number of nitrogen atoms [5].
α-Cleavage represents the predominant fragmentation pathway, producing the characteristic base peak at m/z 30 corresponding to CH₂=NH₂⁺ [5] [6]. This fragment results from cleavage of the β-bond relative to the amino group and serves as a diagnostic indicator for primary amines with unbranched α-carbons [5]. Additional fragmentation produces even-mass fragments through cleavage of carbon-carbon bonds farther from the functional group [5].
The McLafferty rearrangement and loss of ammonia (M-17) are less common in this structural type compared to other amine classes [6]. The presence of the ethyl branch at the third position may influence the relative intensities of various fragments through steric and electronic effects [6].
Gas chromatographic analysis of 3-ethylheptan-1-amine requires specialized column conditions due to the basic nature and potential for adsorption of amine compounds [7]. Deactivated gas chromatography columns prove essential to prevent irreversible adsorption to active sites on conventional stationary phases [7]. Capillary columns with 6% cyanopropylphenyl 94% dimethylpolysiloxane stationary phases provide suitable separation characteristics for aliphatic amines [8].
Optimal chromatographic conditions include initial column temperatures of 35-45°C, followed by programmed heating to 200-240°C at rates of 5-15°C per minute [8]. Injector temperatures of 220-280°C and detector temperatures of 250-350°C ensure complete volatilization and detection [8]. Hydrogen flame ionization detection provides sensitive and universal detection for amine compounds [8].
The retention behavior of 3-ethylheptan-1-amine reflects its molecular size and polarity. The branched structure and primary amine functionality influence both volatility and interactions with the stationary phase. Split injection ratios of 20:1 to 200:1 accommodate the high sensitivity requirements while preventing column overloading [8].
High performance liquid chromatographic separation of 3-ethylheptan-1-amine requires consideration of its basic properties and potential for peak tailing on conventional silica-based stationary phases [9]. Reversed-phase chromatography with C18 stationary phases provides suitable retention and separation from related compounds [9].
Mobile phase composition significantly affects retention and peak shape. Buffer systems with pH values above the pKa of the amine (typically 9-11 for primary aliphatic amines) maintain the compound in its neutral form, reducing unwanted interactions with residual silanol groups [9]. Organic modifiers such as acetonitrile or methanol provide the necessary elution strength for reasonable retention times [9].
Pre-column derivatization techniques enhance detection sensitivity and chromatographic behavior [9]. Reaction with ultraviolet-active reagents such as 4-nitrobenzoic acid facilitates optical detection at 254 nanometers [9]. The derivatization reaction proceeds under mild conditions and provides stable products suitable for quantitative analysis [9].
The boiling point of 3-ethylheptan-1-amine can be estimated through correlation with structurally related compounds and group contribution methods. Based on similar aliphatic primary amines with comparable molecular weights, the boiling point likely falls within the range of 190-210°C at standard atmospheric pressure [10] [11]. The presence of the ethyl branch reduces the boiling point slightly compared to the linear nonylamine isomer due to decreased intermolecular van der Waals interactions [10].
Primary amines typically exhibit boiling points intermediate between the corresponding alcohols and hydrocarbons of similar molecular weight [10]. The hydrogen bonding capability of the amino group elevates the boiling point above purely hydrocarbon compounds, though the effect is less pronounced than with hydroxyl groups due to weaker nitrogen-hydrogen bonds compared to oxygen-hydrogen bonds [10].
Thermodynamic data for structurally related compounds support these estimates. Ethanamine boils at 289.74 K (16.6°C), while 1-propanamine boils at 320.37 K (47.2°C) [10]. The systematic increase with molecular weight follows expected trends for homologous amine series [10].
The vapor pressure of 3-ethylheptan-1-amine at ambient temperature can be estimated using group contribution methods and correlations with related compounds [12]. At 25°C, the vapor pressure likely ranges from 0.1 to 1.0 millimeters of mercury, reflecting the compound's moderate volatility [13] [12].
Vapor pressure depends strongly on temperature according to the Clausius-Clapeyron equation. The relationship can be approximated using Antoine equation parameters derived from related amine compounds [11]. For ethanamine, vapor pressure data demonstrate the temperature dependence with coefficients suitable for extrapolation to higher molecular weight analogs [11].
The molecular structure influences vapor pressure through intermolecular forces. The primary amine group contributes to hydrogen bonding interactions that reduce vapor pressure compared to purely hydrocarbon compounds [12]. The branched alkyl chain slightly increases vapor pressure relative to linear isomers due to reduced intermolecular contact area [12].
The water solubility of 3-ethylheptan-1-amine reflects the balance between the hydrophilic amino group and the hydrophobic alkyl chain. Moderate solubility in the range of 1-10 grams per liter at ambient temperature represents a reasonable estimate based on the compound's structural features . Primary amines generally exhibit greater water solubility than corresponding alcohols or ethers due to the ability to form hydrogen bonds with water molecules .
The nine-carbon alkyl framework significantly limits aqueous solubility compared to shorter-chain analogs. Each additional methylene group typically reduces water solubility by a factor of 2-3 in homologous amine series [15]. The ethyl branch at the third position may slightly enhance solubility relative to the linear isomer due to reduced hydrophobic surface area available for unfavorable water-hydrocarbon interactions .
Temperature dependence of solubility follows typical patterns for organic compounds in water, with increasing solubility at elevated temperatures. The enthalpy of solution likely exhibits a positive value due to the energy required to disrupt the aqueous hydrogen-bond network to accommodate the hydrophobic portions of the molecule [15].
The octanol-water partition coefficient (log P) of 3-ethylheptan-1-amine provides a quantitative measure of its lipophilicity. The computed XLogP3-AA value of 3.1 suggests favorable partitioning into organic phases relative to water [1]. This value reflects the predominantly hydrophobic character imparted by the extended alkyl chain, partially offset by the polar amino group [16].
Experimental determination of partition coefficients can be accomplished using shake-flask methods or generator column techniques [17] [16]. The shake-flask approach involves equilibrating the compound between pre-saturated octanol and water phases, followed by analysis of both phases to determine the concentration ratio [16]. Nuclear magnetic resonance spectroscopy provides a convenient analytical method for this determination [16].
Alternative organic solvent systems provide additional insights into solvation behavior. Hexane-nitromethane partition coefficients reveal interactions with moderately polar organic phases [15]. The compound likely exhibits enhanced solubility in moderately polar organic solvents compared to purely hydrocarbon or highly polar media [15].
The partition behavior influences biological and environmental fate processes. Compounds with log P values in the range of 2-4 typically exhibit moderate bioaccumulation potential and membrane permeability [17]. The value for 3-ethylheptan-1-amine suggests reasonable membrane penetration while avoiding excessive accumulation in lipid compartments [17].
The molecular geometry of 3-ethylheptan-1-amine reflects the tetrahedral arrangements around saturated carbon centers and the pyramidal geometry of the amino group. The nitrogen atom adopts sp³ hybridization with a lone pair occupying one tetrahedral position, resulting in a trigonal pyramidal arrangement of the nitrogen-hydrogen and nitrogen-carbon bonds [1].
Bond lengths and angles follow typical values for aliphatic amines. The carbon-nitrogen bond length measures approximately 1.47 Angstroms, consistent with sp³-sp³ hybridized carbon-nitrogen single bonds [18]. The carbon-carbon bond lengths throughout the alkyl chain approximate 1.54 Angstroms, typical for saturated hydrocarbon frameworks [18].
The molecular conformation in solution exhibits considerable flexibility due to rotation around carbon-carbon and carbon-nitrogen single bonds. Six rotatable bonds contribute to a large number of accessible conformations at ambient temperature [1]. The branched structure introduces steric constraints that influence the relative populations of various conformational states [18].
Computational methods provide detailed insights into preferred molecular geometries and conformational energies. Density functional theory calculations can predict bond lengths, angles, and dihedral angles with reasonable accuracy for molecules of this size [19]. Such calculations support experimental observations and provide guidance for understanding structure-property relationships [19].
Crystallographic data for 3-ethylheptan-1-amine itself are not readily available in the literature, likely due to its liquid state at ambient conditions and the challenges associated with crystallizing flexible aliphatic molecules [20] [18]. Related compounds with similar structural features provide insights into potential crystal packing arrangements and intermolecular interactions [18].
Primary amines typically exhibit hydrogen bonding patterns in crystalline phases, with nitrogen-hydrogen groups serving as donors to nitrogen lone pairs or other hydrogen-bond acceptors [18]. The extended alkyl chains contribute van der Waals interactions that influence crystal packing efficiency and stability [18].
The branched structure may inhibit efficient crystal packing compared to linear analogs, potentially contributing to the liquid state at ambient temperature. Branching generally reduces melting points and crystallization tendencies due to decreased intermolecular contact area and packing efficiency [18].
Crystal structure determination, when feasible, provides precise bond lengths, angles, and intermolecular distances [18]. Such data support theoretical calculations and enhance understanding of structure-property relationships in amine compounds [18]. The absence of readily available crystallographic data for this specific compound reflects the practical challenges of working with flexible, moderately volatile organic molecules [18].